molecular formula C13H7F2N3OS B5707812 N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide

N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide

Katalognummer B5707812
Molekulargewicht: 291.28 g/mol
InChI-Schlüssel: CQJNWQLSZRUHAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide (BF-168) is a small molecule drug that has gained attention in recent years due to its potential use in scientific research. It is a member of the benzothiadiazole family of compounds, which have been shown to have various biological activities. BF-168 has been found to be a potent inhibitor of protein-protein interactions and has been studied for its potential use in cancer treatment and other diseases.

Wirkmechanismus

N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide works by binding to specific sites on proteins and disrupting their interactions with other proteins. This leads to the inhibition of key cellular pathways that are important for disease development. The exact mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide is still being studied, but it is believed to involve the disruption of protein-protein interactions through the formation of hydrogen bonds and other interactions.
Biochemical and physiological effects:
N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to induce apoptosis (programmed cell death) in cancer cells. N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide has also been found to have anti-inflammatory effects and has been studied for its potential use in neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and modified for specific applications. It has also been shown to be highly potent and selective in inhibiting protein-protein interactions. However, there are also limitations to its use. N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide can be toxic at high concentrations, and its effects on normal cells and tissues are not fully understood. Further studies are needed to determine the optimal concentration and dosing for N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide in different experimental settings.

Zukünftige Richtungen

N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide has a promising future in scientific research. There are several future directions that could be explored, including:
1. Optimization of synthesis method for higher yields and purity.
2. Development of analogs with improved potency and selectivity.
3. Further studies to determine the optimal concentration and dosing for N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide in different experimental settings.
4. Investigation of the effects of N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide on other protein-protein interactions and cellular pathways.
5. Studies to determine the safety and toxicity of N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide in different animal models and human cells.
6. Examination of the potential use of N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide in combination with other drugs for enhanced therapeutic effects.
In conclusion, N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide is a small molecule drug that has potential applications in scientific research. It has been found to be a potent inhibitor of protein-protein interactions and has been studied for its potential use in cancer treatment and other diseases. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and optimal dosing in different experimental settings. The future directions for N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide include optimization of synthesis method, development of analogs, and investigation of its safety and toxicity in different animal models and human cells.

Synthesemethoden

N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide can be synthesized by a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the process can be optimized for higher yields and purity. The synthesis method has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide has been studied extensively for its potential use in scientific research. It has been found to be a potent inhibitor of protein-protein interactions, which are important for various cellular processes. N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide has been shown to inhibit the interaction between MDM2 and p53, which is a key pathway in cancer development. N-2,1,3-benzothiadiazol-4-yl-2,4-difluorobenzamide has also been studied for its potential use in other diseases, such as neurodegenerative disorders and viral infections.

Eigenschaften

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3OS/c14-7-4-5-8(9(15)6-7)13(19)16-10-2-1-3-11-12(10)18-20-17-11/h1-6H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJNWQLSZRUHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.